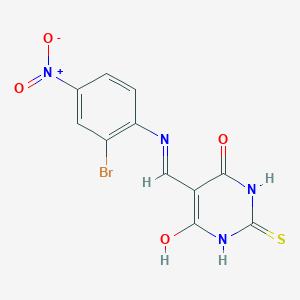

5-(((2-bromo-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

This compound belongs to the dihydropyrimidine-4,6-dione family, characterized by a thioxo group at position 2 and a substituted aminomethylene moiety at position 4. Synthesis typically involves coupling reactions, as seen in analogous compounds (e.g., uses dioxane and toluenesulfonic acid for pyrimidine derivatives) .

Properties

IUPAC Name |

5-[(2-bromo-4-nitrophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN4O4S/c12-7-3-5(16(19)20)1-2-8(7)13-4-6-9(17)14-11(21)15-10(6)18/h1-4H,(H3,14,15,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMPFNDAXNSDSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)N=CC2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(((2-bromo-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a member of the dihydropyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H10BrN3O3S

- Molecular Weight : 243.19 g/mol

The structure features a thioxodihydropyrimidine core substituted with a bromo-nitrophenyl group, which is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds often function as inhibitors of key enzymes involved in cancer cell proliferation. They may induce apoptosis in cancer cells by activating caspases or inhibiting cell cycle progression.

- Case Study : In vitro studies have shown that derivatives of dihydropyrimidines can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's ability to modulate pathways such as the PI3K/Akt and MAPK signaling cascades has been noted as a potential mechanism for its anticancer effects .

Antimicrobial Activity

Compounds similar to this thioxodihydropyrimidine derivative have also been evaluated for their antimicrobial properties:

- In Vitro Studies : Research has demonstrated that certain derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Properties

The antioxidant capacity of this compound class is another area of interest:

- Research Findings : Dihydropyrimidines have shown potential in scavenging free radicals and reducing oxidative stress in cellular models. This property is beneficial not only in preventing cellular damage but also in enhancing the efficacy of other therapeutic agents .

Data Table: Biological Activities Summary

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for tumor progression or bacterial survival.

- Cell Cycle Arrest : By interfering with the normal cell cycle, it can prevent cancer cells from dividing.

- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in malignant cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

5,5'-(1,4-Phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) ()

- Structure : A dimeric analog with a phenylenedimethylylidene linker.

- Synthesis: Likely involves Knoevenagel condensation, a common method for dihydropyrimidine derivatives .

5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (–5)

- Structure : Features electron-donating 3,4-dimethoxybenzylidene at position 5.

- Properties : Increased solubility in polar solvents compared to the nitro/bromo-substituted target compound. Characterized via UV-Vis (λₐᵦₛ ~300 nm), IR (C=O at 1712 cm⁻¹), and NMR (δH 3.69–3.77 for OCH₃) .

Functional Group Modifications

Halogen and Nitro Substituents

- Example : Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione, ).

- Impact: Bromine enhances lipophilicity and bioactivity (e.g., bromacil’s herbicidal activity).

Heterocyclic Hybrids

Thiazolo[3,2-a]pyrimidine-dione ()

- Structure : Fused thiazole and pyrimidine-dione rings with thiophene and dimethoxyphenyl groups.

- The thiophene moiety introduces π-conjugation, differing from the target compound’s aromatic amine substituent .

Comparative Data Table

Key Research Findings

- Electronic Effects: Electron-withdrawing groups (Br, NO₂) in the target compound may enhance electrophilicity, favoring nucleophilic attack in synthetic modifications compared to methoxy-substituted analogs .

- Spectroscopic Signatures : Distinct NMR shifts (e.g., aromatic protons in the 6.72–7.85 ppm range for thiophene-containing analogs) differentiate substituent impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.